Methyl 12-(furan-2-YL)dodecanoate
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Overview
Description
Methyl 12-(furan-2-YL)dodecanoate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to a dodecanoate chain. Furans have been extensively studied due to their wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 12-(furan-2-YL)dodecanoate typically involves the esterification of 12-(furan-2-YL)dodecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
12-(furan-2-YL)dodecanoic acid+methanolacid catalystmethyl 12-(furan-2-YL)dodecanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 12-(furan-2-YL)dodecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 12-(furan-2-YL)dodecanol.
Substitution: Various substituted furans, depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 12-(furan-2-YL)dodecanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: this compound is used in the production of polymers and resins. Its furan ring imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of methyl 12-(furan-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
2,5-Dimethylfuran: A furan derivative used as a biofuel.
Uniqueness: Methyl 12-(furan-2-YL)dodecanoate is unique due to its long dodecanoate chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and chain length .
Properties
CAS No. |
64137-27-5 |
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Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
methyl 12-(furan-2-yl)dodecanoate |
InChI |
InChI=1S/C17H28O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h11,13,15H,2-10,12,14H2,1H3 |
InChI Key |
HCIGFVBEVAIUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC1=CC=CO1 |
Origin of Product |
United States |
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